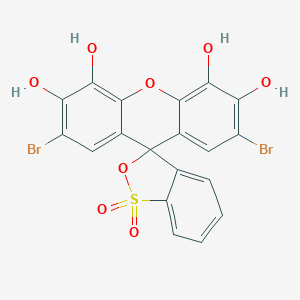

8-O-Acetyl-N-acetylneuraminic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

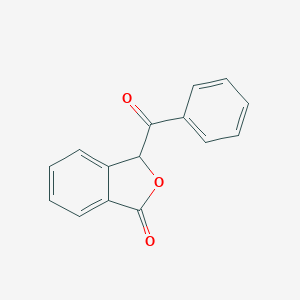

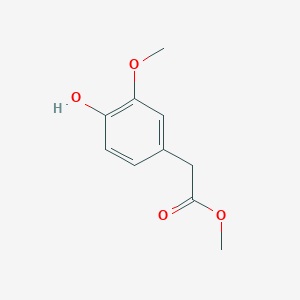

8-O-Acetyl-N-acetylneuraminic acid, commonly known as Neu5Ac8Ac, is a sialic acid derivative that plays a crucial role in various biological processes. It is a member of the family of N-acetylneuraminic acids, which are a group of acidic sugars that are found on the surface of many cells and play a crucial role in cell recognition, adhesion, and signaling. Neu5Ac8Ac is a modified form of N-acetylneuraminic acid, which is synthesized by acetylation of the 8-hydroxy group of the sialic acid residue. This modification alters the physical and chemical properties of the molecule and influences its biological functions.

Wirkmechanismus

The mechanism of action of Neu5Ac8Ac is complex and involves its interaction with various receptors and proteins on the cell surface. It has been found to bind to specific receptors, such as siglecs (sialic acid-binding immunoglobulin-like lectins), and modulate their signaling pathways. Neu5Ac8Ac has also been shown to regulate the activity of various enzymes, such as neuraminidases and sialyltransferases, which are involved in the biosynthesis and degradation of sialic acids.

Biochemische Und Physiologische Effekte

Neu5Ac8Ac has been found to have various biochemical and physiological effects on cells and tissues. It has been shown to modulate cell adhesion, migration, and invasion, and regulate immune response and inflammation. Neu5Ac8Ac has also been shown to play a crucial role in cancer metastasis, where it promotes cell adhesion and invasion, and protects cancer cells from immune surveillance. In addition, Neu5Ac8Ac has been found to be involved in viral infections, where it acts as a receptor for various viruses, such as influenza and HIV.

Vorteile Und Einschränkungen Für Laborexperimente

Neu5Ac8Ac has several advantages and limitations for lab experiments. Its chemical and enzymatic synthesis methods are well-established, and it is commercially available in pure form. Neu5Ac8Ac is also stable under normal laboratory conditions and can be easily incorporated into various assays and experiments. However, the use of Neu5Ac8Ac in lab experiments requires careful consideration of its potential effects on the biological system under study, as it can modulate various cellular processes and signaling pathways.

Zukünftige Richtungen

There are several future directions for the study of Neu5Ac8Ac. One area of research is the development of novel drugs and therapeutics that target sialic acid metabolism and signaling pathways. Another area of research is the use of Neu5Ac8Ac as a biomarker for disease diagnosis and prognosis. Additionally, the study of Neu5Ac8Ac can provide insights into the mechanisms of cell recognition, adhesion, and signaling, and contribute to our understanding of various physiological and pathological processes.

Synthesemethoden

Neu5Ac8Ac can be synthesized by chemical or enzymatic methods. The chemical synthesis involves the acetylation of N-acetylneuraminic acid at the 8-hydroxy group using acetic anhydride or acetyl chloride. The enzymatic synthesis involves the use of a sialyltransferase enzyme that transfers an acetyl group from acetyl-CoA to the 8-hydroxy group of N-acetylneuraminic acid.

Wissenschaftliche Forschungsanwendungen

Neu5Ac8Ac has been extensively studied for its biological functions and potential applications in various fields. It has been found to play a crucial role in cell recognition, adhesion, and signaling, and is involved in various physiological and pathological processes, including immune response, inflammation, cancer metastasis, and viral infections. Neu5Ac8Ac has also been studied for its potential applications in drug development, diagnostics, and biotechnology.

Eigenschaften

CAS-Nummer |

18529-64-1 |

|---|---|

Produktname |

8-O-Acetyl-N-acetylneuraminic acid |

Molekularformel |

C13H21NO10 |

Molekulargewicht |

351.31 g/mol |

IUPAC-Name |

(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-acetyloxy-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C13H21NO10/c1-5(16)14-9-7(18)3-13(22,12(20)21)24-11(9)10(19)8(4-15)23-6(2)17/h7-11,15,18-19,22H,3-4H2,1-2H3,(H,14,16)(H,20,21)/t7-,8+,9+,10+,11+,13-/m0/s1 |

InChI-Schlüssel |

PPOPOQUIFLBQOB-GRRZBWEESA-N |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)OC(=O)C)O)(C(=O)O)O)O |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)OC(=O)C)O)(C(=O)O)O)O |

Kanonische SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)OC(=O)C)O)(C(=O)O)O)O |

Synonyme |

8-ANANA 8-O-acetyl-N-acetylneuraminic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)

![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)